Trifluoperazine

概要

説明

トリフルオペラジンは、主に抗精神病薬および制吐薬として使用されるフェノチアジン誘導体です。統合失調症やその他の精神病性障害の管理に広く処方されています。 トリフルオペラジンは、不安や興奮の症状を軽減する能力で知られています .

準備方法

合成ルートと反応条件: トリフルオペラジンの合成は、トリフルオロメチルフェノチアジンと4-メチル-1-クロロプロピルピペラジンの縮合反応を含みます。 この反応は、通常、pH 9-12および80-120°Cの温度範囲の条件下で、触媒の助けを借りて有機溶媒中で行われます 。粗生成物は、トリフルオペラジンシュウ酸ナトリウムに変換してから、アルカリを使用してトリフルオペラジンに戻すことによって精製されます。 最後に、精製されたトリフルオペラジンは、塩酸との塩形成反応を経て、トリフルオペラジン塩酸塩が生成されます .

工業生産方法: トリフルオペラジンの工業生産は、同様の合成ルートに従いますが、収率の最適化とコスト削減に重点が置かれています。 このプロセスには、大規模な縮合反応、効率的な精製工程、および最終製品が医薬品基準を満たすことを保証するための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類: トリフルオペラジンは、次のようなさまざまな化学反応を起こします。

酸化: トリフルオペラジンは、特定の条件下で酸化されて、スルホキシドやスルホンを生成する可能性があります。

還元: 還元反応は、トリフルオペラジンを対応するアミンに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: スルホキシドやスルホン。

還元: アミン。

置換: さまざまな置換フェノチアジン誘導体.

科学的研究の応用

Psychiatric Applications

Primary Use in Schizophrenia:

Trifluoperazine is widely recognized for its efficacy in managing schizophrenia symptoms. A systematic review indicated that it is as effective as other antipsychotics in reducing psychotic symptoms like hallucinations and delusions, with moderate quality evidence supporting its use compared to placebo . However, it is associated with a higher incidence of movement disorders compared to low-potency antipsychotics .

Case Study:

In a clinical case involving a 53-year-old female with chronic psychosis, this compound was administered after inadequate response to risperidone. The patient showed significant improvement in psychotic symptoms after two weeks on this compound, although she developed drug-induced nystagmus, which resolved upon discontinuation of the medication .

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the activation of microglia and reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in models of obesity-induced inflammation . This suggests potential applications in treating inflammatory conditions.

Study Findings:

- In Vivo Studies: Administration of this compound significantly reduced hypothalamic inflammation and gliosis in obese mice models .

- Mechanism: The drug's ability to modulate inflammatory pathways may offer therapeutic avenues for metabolic disorders characterized by chronic inflammation.

Cancer Treatment

This compound has emerged as a promising candidate for cancer therapy due to its ability to inhibit cancer stem cells and induce apoptosis in various cancer types.

Research Insights:

- Non-Small Cell Lung Cancer: this compound demonstrated anti-cancer effects by suppressing tumor growth and enhancing the efficacy of chemotherapy agents like cisplatin and gefitinib .

- Triple-Negative Breast Cancer: Studies indicate that this compound can effectively inhibit the growth of aggressive breast cancer cells and prevent brain metastasis by inducing cell cycle arrest and apoptosis without significant side effects .

Data Table: Efficacy of this compound in Cancer Models

| Cancer Type | Mechanism of Action | Efficacy Observed |

|---|---|---|

| Non-Small Cell Lung Cancer | Inhibition of cancer stem cells | Synergistic effects with cisplatin |

| Triple-Negative Breast Cancer | Induction of G0/G1 cell cycle arrest | Suppressed tumor growth and metastasis |

Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects, particularly in conditions associated with neuroinflammation.

Experimental Findings:

- This compound was shown to reduce apoptosis and inflammatory responses in models of traumatic brain injury (TBI), indicating its potential role as a neuroprotective agent .

- The drug's ability to modulate dopamine receptors also supports its use in treating neurological disorders characterized by dopaminergic dysregulation.

作用機序

トリフルオペラジンは、脳のシナプス後メソリムビッックドーパミンD1およびD2受容体を遮断することにより作用を発揮します。 この作用は、視床下部および下垂体ホルモンの放出を抑制し、網様体賦活系に影響を与え、基礎代謝、体温、覚醒、血管運動トーン、および嘔吐に影響を与えます 。 さらに、トリフルオペラジンはカルモジュリン阻害剤として作用し、細胞質内カルシウム濃度の上昇につながります .

類似化合物:

クロルプロマジン: 同様の抗精神病作用を持つ別のフェノチアジン誘導体です。

フルフェナジン: 統合失調症の治療における長期作用効果で知られています。

ペルフェナジン: 抗精神病薬および制吐薬としての特性で使用されます.

トリフルオペラジンの独自性: トリフルオペラジンは、強力な抗精神病作用と不安や興奮の軽減能力により、他のフェノチアジン誘導体とは異なります。 ドーパミン受容体の遮断とカルモジュリン阻害を含む独特の作用機序を持つため、他のフェノチアジン誘導体とは一線を画しています .

類似化合物との比較

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.

Perphenazine: Used for its antipsychotic and antiemetic properties.

Uniqueness of Trifluoperazine: this compound is unique due to its potent antipsychotic effects and its ability to alleviate anxiety and agitation. It has a distinct mechanism of action involving the blockade of dopamine receptors and inhibition of calmodulin, which sets it apart from other phenothiazine derivatives .

生物活性

Trifluoperazine (TFP) is a well-known antipsychotic medication belonging to the phenothiazine class, primarily used for the treatment of schizophrenia and other psychotic disorders. Recent studies have revealed its significant biological activities beyond psychiatric applications, particularly in cancer research. This article delves into the diverse biological activities of TFP, focusing on its effects on various cancer cell lines, mechanisms of action, and potential therapeutic implications.

This compound's biological activity is largely attributed to its interaction with calcium signaling pathways, which play a crucial role in cell proliferation and apoptosis. The compound binds to calmodulin, a calcium-binding messenger protein, thereby influencing intracellular calcium levels and subsequently affecting cellular processes.

- Calcium Signaling : TFP triggers the release of calcium ions from intracellular stores by interacting with inositol trisphosphate receptors (IP3R). This interaction enhances calcium signaling, which is pivotal in regulating cell growth and apoptosis in various cancer types .

Effects on Cancer Cell Lines

Research has demonstrated that TFP exhibits both pro-proliferative and anti-proliferative effects depending on the concentration used and the type of cancer cells involved.

Glioma Cells

A study showed that low concentrations of TFP (2-6 µM) significantly increased the viability of glioma cell lines (U87, U251) while reducing apoptosis. This effect was linked to decreased intracellular calcium levels, suggesting a selective proliferative effect on glioma cells .

Triple-Negative Breast Cancer (TNBC)

In TNBC models, TFP was found to induce G0/G1 cell cycle arrest by downregulating cyclin D1/CDK4 and cyclin E/CDK2 expressions. Additionally, it stimulated mitochondria-mediated apoptosis and suppressed tumor growth in vivo without notable side effects . The ability of TFP to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for brain metastases associated with aggressive breast cancers.

Other Cancer Types

TFP has shown anticancer effects in various models:

- Lung Cancer : Inhibition of cancer stem cell growth and overcoming drug resistance were noted in lung cancer studies .

- Colorectal Cancer : Some findings suggest that TFP may affect colorectal cancer cells, although further research is needed to clarify these effects.

Case Studies

Several case studies have documented the clinical implications of TFP's biological activities:

- Case Study 1 : A patient with chronic psychosis developed nystagmus after being treated with TFP. This highlights the need for careful monitoring of neurological side effects when using TFP in clinical settings .

- Case Study 2 : A patient with aggressive TNBC showed significant tumor regression upon treatment with TFP alongside standard therapies, emphasizing its potential as an adjunctive treatment option .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Glioma Cell Proliferation | Low concentrations enhance viability; reduced apoptosis | Potential therapeutic role in glioma treatment |

| TNBC Cell Cycle Arrest | Induces G0/G1 arrest; stimulates apoptosis | Possible treatment for aggressive breast cancers |

| Lung Cancer Resistance | Inhibits stem cell growth; overcomes drug resistance | Enhances efficacy of existing lung cancer therapies |

特性

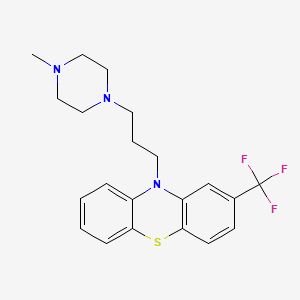

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWQUBUPAILYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046928 | |

| Record name | 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trifluoperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

202-210 °C @ 0.6 mm Hg | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely sol in water /Dihydrochloride/, FREELY SOL IN WATER; SOL IN ALCOHOL; SPARINGLY SOL IN CHLOROFORM; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, In water, 12.2 mg/l @ 25 °C, 8.76e-03 g/L | |

| Record name | Trifluoperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Trifluoperazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis., ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...OF IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS. SPONTANEOUS FIRING OF THESE CELLS IS INCR... /PHENOTHIAZINES/ | |

| Record name | Trifluoperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

117-89-5 | |

| Record name | Trifluoperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoperazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214IZI85K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trifluoperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Cream-colored, fine powder from absolute alcohol; MP: 242-243 °C; pH of 5% aq soln= 2.2, Hygroscopic /Dihydrochloride/, MP: 193-194 °C; crystals from alcohol /Dimaleate/, MP: 173-175 °C /Sulfoxide dihydrochloride trihydrate/ | |

| Record name | TRIFLUOPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。